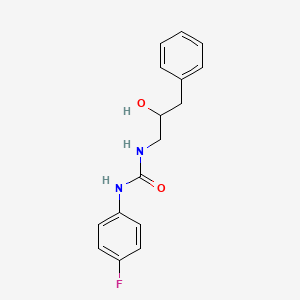
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is a synthetic organic compound that features a urea functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or toluene.
Temperature: Mild to moderate temperatures (25-80°C).
Catalysts: Sometimes, catalysts like triethylamine are used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch reactors: For controlled synthesis.
Continuous flow reactors: For large-scale production.
Purification: Techniques like recrystallization or chromatography to obtain pure product.
化学反应分析
Types of Reactions
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride.
Major Products
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated urea derivatives.
科学研究应用
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays.
Medicine: Investigated for its pharmacological properties.
Industry: Used in the development of new materials or as a catalyst.
作用机制
The mechanism of action of 1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea involves:
Molecular Targets: Interaction with specific enzymes or receptors.
Pathways: Modulation of biochemical pathways, potentially affecting cellular processes.
相似化合物的比较
Similar Compounds
- 1-(4-Chlorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea
- 1-(4-Methylphenyl)-3-(2-hydroxy-3-phenylpropyl)urea
Uniqueness
1-(4-Fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea is unique due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physical properties compared to its analogs.
属性
IUPAC Name |
1-(4-fluorophenyl)-3-(2-hydroxy-3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2/c17-13-6-8-14(9-7-13)19-16(21)18-11-15(20)10-12-4-2-1-3-5-12/h1-9,15,20H,10-11H2,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYZGKUENMTRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)NC2=CC=C(C=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














